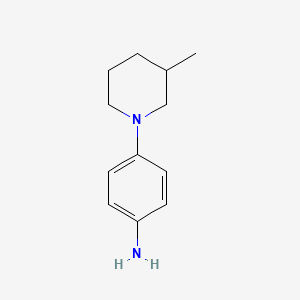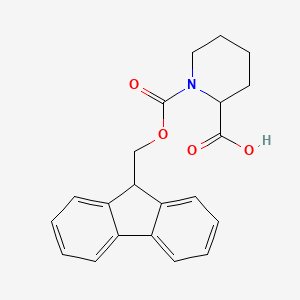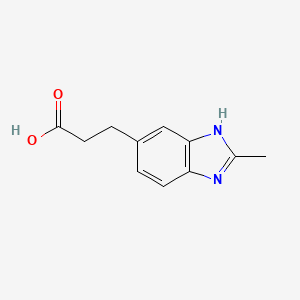
4-(3-Methylpiperidin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylpiperidin-1-yl)aniline is a chemical compound that is structurally related to aniline derivatives. Aniline itself is a well-known compound in organic chemistry, characterized by an amino group attached to a phenyl group. The specific compound , 4-(3-Methylpiperidin-1-yl)aniline, includes a piperidine ring, which is a six-membered heterocycle containing nitrogen, and a methyl group attached to the third position of this ring. This structure suggests that the compound could exhibit interesting chemical and physical properties and potentially have applications in pharmaceuticals, as seen in related compounds .
Synthesis Analysis
The synthesis of compounds related to 4-(3-Methylpiperidin-1-yl)aniline often involves multi-step organic reactions. For example, the synthesis of 4-anilidopiperidine analogs, which share a similar piperidine and aniline framework, can be achieved through methods such as reductive alkylation and subsequent functional group transformations . The synthesis of related compounds can also involve the use of intermediates like 4-nitrobenzylbromide and reductive steps to yield the desired anilidopiperidine structures . These methods could potentially be adapted for the synthesis of 4-(3-Methylpiperidin-1-yl)aniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3-Methylpiperidin-1-yl)aniline can be complex, with the potential for isomerism and tautomerism. For instance, NMR spectroscopy has been used to identify different isomers of N-(1,2,5-trimethyl-4-piperidylidene)aniline, which is structurally related to the compound of interest . The presence of multiple methyl groups and the possibility of Z,E isomerism around the C=N bond can lead to a variety of structural configurations, which would also be relevant for the analysis of 4-(3-Methylpiperidin-1-yl)aniline.
Chemical Reactions Analysis
Aniline and its derivatives can undergo a range of chemical reactions, including photoisomerization and photodissociation. For example, aniline and 4-methylpyridine have been shown to isomerize to seven-membered ring isomers upon excitation with photons, followed by hydrogen atom migration and rearomatization prior to dissociation . While the specific reactions of 4-(3-Methylpiperidin-1-yl)aniline are not detailed in the provided papers, it is likely that it would also participate in similar photochemical processes due to the presence of the aniline moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be influenced by the presence of substituents on the aromatic ring or the nitrogen-containing heterocycle. For instance, the introduction of a trifluoromethyl group on an aniline derivative can be a key step in the synthesis of pharmaceutical agents, affecting the compound's reactivity and physical properties . Additionally, the crystal structure and intermolecular interactions of aniline derivatives, such as those involving hydrogen bonding and C-H···π interactions, can be studied using techniques like X-ray crystallography and Hirshfeld surface analysis . These properties are crucial for understanding the behavior of 4-(3-Methylpiperidin-1-yl)aniline in different environments and potential applications.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Organic Chemistry
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOVMWFMUDURMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)


![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)
![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)





